6beta-Hydroxytestosterone

Catalog No.
S570979
CAS No.
62-99-7
M.F
C19H28O3
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6beta-Hydroxytestosterone

CAS Number

62-99-7

Product Name

6beta-Hydroxytestosterone

IUPAC Name

6,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3

InChI Key

XSEGWEUVSZRCBC-UHFFFAOYSA-N

SMILES

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O

Synonyms

6 beta-hydroxytestosterone, 6 beta-hydroxytestosterone, (17beta)-isomer, 6 beta-hydroxytestosterone, (6alpha,17beta)-isomer, 6beta-hydroxytestosterone

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=CC(=O)CC[C@]34C)O

6beta-Hydroxytestosterone is a steroid compound characterized by the chemical formula C₁₉H₂₈O₃ and an average molecular weight of approximately 304.42 g/mol. It is a derivative of testosterone, featuring a hydroxyl group at the 6beta position. This modification alters its biological activity and metabolic pathways compared to its parent compound, testosterone. The structure includes a cyclopenta[a]phenanthren-7-one backbone, which is typical for steroid compounds, and it is recognized for its role in various biochemical processes, including lipid metabolism and cellular signaling .

The mechanism of action of 6β-OH-Testosterone is not fully understood. While classified as an androgen, its binding affinity to the androgen receptor (AR), the key player in testosterone's action, seems to be weak [].

Some studies suggest it might play a role in angiotensin II-induced hypertension and inflammation, but more research is needed [].

Metabolism and Analysis:

beta-Hydroxytestosterone (6beta-OH-testosterone) is a minor metabolite of testosterone. It is formed in the liver and other tissues by the enzyme 5α-reductase and 3β-hydroxysteroid dehydrogenase.

Researchers have developed methods to measure 6beta-OH-testosterone levels in biological samples, such as blood, urine, and tissues. These methods are helpful for studying testosterone metabolism and investigating potential roles of 6beta-OH-testosterone in various physiological processes. Source: Determination of testosterone metabolites in human hepatocytes. I. Development of an on-line sample preparation liquid chromatography technique and mass spectroscopic detection of 6beta-hydroxytestosterone. [PubMed: )]

Potential Physiological Roles:

While the specific functions of 6beta-OH-testosterone are not fully understood, researchers are investigating its potential roles in various physiological processes, including:

  • Blood pressure regulation: A study suggests that 6beta-OH-testosterone, generated by the brain, might contribute to the rise in blood pressure caused by angiotensin II. [Source: Abstract 041: Brain Cytochrome P450 1B1-Testosterone Generated Metabolite 6Beta-Hydroxytestosterone Contributes to Angiotensin II-Induced Increased Sympathetic Outflow and Blood Pressure. ]
, primarily involving hydroxylation and oxidation processes. One notable reaction is the oxidation of a 3,5-diene precursor under Uemura-Doyle reaction conditions, which leads to the formation of 6beta-hydroxy androgens . Additionally, it can undergo metabolic transformations catalyzed by cytochrome P450 enzymes, which are crucial for the hydroxylation of steroids .

The biological activity of 6beta-Hydroxytestosterone is significant in the context of androgen metabolism. It acts as a metabolite of testosterone and may exhibit varying degrees of androgenic activity depending on the target tissues and the presence of specific receptors. Its involvement in lipid peroxidation indicates a role in oxidative stress responses within cells . Furthermore, it has been shown to participate in cell signaling pathways that influence cellular growth and differentiation .

Synthesis of 6beta-Hydroxytestosterone can be achieved through several methods:

  • Oxidation of Testosterone: This method involves the selective oxidation of testosterone using various oxidizing agents or conditions to introduce the hydroxyl group at the 6beta position.
  • Uemura-Doyle Reaction: As mentioned earlier, this reaction utilizes a 3,5-diene steroid precursor under specific conditions to yield 6beta-hydroxy derivatives .
  • Biotransformation: Microbial transformation processes can also yield 6beta-Hydroxytestosterone from other steroid precursors through enzymatic reactions .

6beta-Hydroxytestosterone has several applications:

  • Pharmaceutical Research: It is studied for its potential therapeutic effects and mechanisms related to androgenic activity.
  • Metabolic Studies: Used in research to understand steroid metabolism and the role of hydroxylated steroids in biological systems.
  • Endocrinology: Investigated for its implications in hormone regulation and related disorders.

Interaction studies involving 6beta-Hydroxytestosterone primarily focus on its metabolic pathways and interactions with cytochrome P450 enzymes. These enzymes are responsible for the hydroxylation processes that modify steroid compounds, influencing their pharmacokinetics and dynamics within biological systems . Additionally, studies have explored how this compound interacts with androgen receptors and its effects on gene expression related to growth and metabolism.

Several compounds share structural similarities with 6beta-Hydroxytestosterone. Here are some notable examples:

Compound NameChemical FormulaKey Features
TestosteroneC₁₉H₂₄O₂Parent compound; primary male sex hormone
DihydrotestosteroneC₁₉H₂₈O₂Active metabolite of testosterone with higher affinity for androgen receptors
AndrostenedioneC₁₉H₂₄O₂Precursor to testosterone; less potent than testosterone
5alpha-DihydrotestosteroneC₁₉H₂₈O₂Potent androgen; formed from testosterone

Uniqueness: The unique feature of 6beta-Hydroxytestosterone lies in its specific hydroxylation pattern at the 6beta position, which distinguishes it from other similar compounds like dihydrotestosterone and androstenedione regarding both biological activity and metabolic pathways.

PropertyDescription
Chemical Name4-androsten-6β,17β-diol-3-one
Molecular FormulaC19H28O3
Molecular WeightApprox. 304.43 g/mol
CAS Number62-99-7
Enzymes Involved in FormationCYP3A4, CYP3A5, CYP1B1
Biological ClassAndrogen metabolite, steroid hormone derivative

6β-Hydroxytestosterone is a 17β-hydroxy steroid bearing an additional hydroxy substituent at the 6β-position, which influences its biological activity and metabolism.

Biosynthesis and Metabolic Pathways

6β-Hydroxytestosterone is primarily produced by the hydroxylation of testosterone catalyzed by cytochrome P450 enzymes:

  • CYP3A4 and CYP3A5: These enzymes are responsible for the majority (75-80%) of testosterone metabolism to 6β-hydroxytestosterone, especially in the liver.
  • CYP1B1: This enzyme, expressed in various tissues including the brain and vasculature, also generates 6β-hydroxytestosterone and has been implicated in its role in vascular physiology and pathology.

Physiological and Pathophysiological Roles

Androgenic Effects

As an androgen metabolite, 6β-hydroxytestosterone retains some androgenic activity, contributing to the development and maintenance of male secondary sexual characteristics.

Role in Hypertension and Vascular Dysfunction

Recent research has established a significant role for 6β-hydroxytestosterone in cardiovascular physiology, particularly in angiotensin II-induced hypertension:

  • Vascular Reactivity and Endothelial Dysfunction: 6β-hydroxytestosterone contributes to increased vascular reactivity and impaired endothelial function in male mice subjected to angiotensin II-induced hypertension.
  • Vascular Hypertrophy and Oxidative Stress: The metabolite mediates vascular hypertrophy and enhances reactive oxygen species (ROS) production, exacerbating hypertensive pathology.
  • Androgen Receptor Dependence: These effects are dependent on androgen receptor signaling, indicating that 6β-hydroxytestosterone acts through classical androgen pathways to influence vascular changes.
  • Cytosolic Phospholipase A2α Activation: 6β-hydroxytestosterone promotes hypertension via activation of cytosolic phospholipase A2α, leading to increased production of prohypertensive eicosanoids such as prostaglandin E2 and thromboxane A2.
  • Renal Dysfunction: It also contributes to angiotensin II-induced renal dysfunction, including increased water intake, proteinuria, fibrosis, oxidative stress, and inflammation in male mice models.

Research Findings Summary

Study FocusKey FindingsReference
Angiotensin II-induced hypertension6β-hydroxytestosterone is required for Ang II to increase vascular reactivity and cause endothelial dysfunction and hypertrophy
Role in oxidative stressEnhances ROS production contributing to vascular damage
Mechanism via cPLA2α activationPromotes hypertension through eicosanoid-mediated pathways
Renal effectsMediates renal fibrosis, inflammation, and dysfunction associated with hypertension
Androgen receptor dependenceEffects are abrogated by androgen receptor blockade or castration

Visual Representation

Chemical Structure of 6β-Hydroxytestosterone

Figure 1: Chemical structure of 6β-Hydroxytestosterone (PubChem CID 65543)

Metabolic Pathway Overview

Figure 2: Simplified steroidogenesis pathway showing testosterone hydroxylation by CYP enzymes to 6β-hydroxytestosterone

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

304.20384475 g/mol

Monoisotopic Mass

304.20384475 g/mol

Heavy Atom Count

22

Melting Point

172°C

UNII

2GJX0P354Z

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

62-99-7

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]

Dates

Modify: 2023-08-15
1.Cooper, B.W.,Cho, T.M.,Thompson, P.M., et al. Phthalate induction of CYP3A4 is dependent on glucocorticoid regulation of PXR expression. Toxicological Sciences 103(2), 268-277 (2008).

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